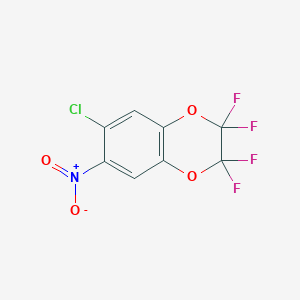
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a chemical compound with the molecular formula C8H2ClF4NO4 and a molecular weight of 287.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzodioxene ring, making it a unique and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated aromatic compounds, which undergo nitration and cyclization reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification techniques. The scalability of the synthesis process is essential for producing sufficient quantities for research and commercial applications.
化学反応の分析
Types of Reactions
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2,2,3,3-tetrafluoro-7-amino-1,4-benzodioxene, while substitution reactions can introduce various functional groups into the benzodioxene ring .
科学的研究の応用
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets.
類似化合物との比較
Similar Compounds
6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene: Lacks the nitro group, resulting in different chemical and biological properties.
2,2,3,3-Tetrafluoro-7-nitro-1,4-benzodioxene:
6-Chloro-7-nitro-1,4-benzodioxene: Lacks the fluorine atoms, leading to variations in its chemical behavior and uses.
Uniqueness
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzodioxene ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
生物活性
6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a synthetic organic compound with notable applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure imparts specific biological activities that are of significant interest in research and industrial applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H2ClF4N. The molecular structure includes a benzodioxene core modified with chlorine and nitro groups as well as multiple fluorine atoms. This configuration contributes to its reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 220.55 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes. Its fluorinated structure enhances lipophilicity, facilitating cellular membrane penetration.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:
- Bacterial Inhibition : Tests showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has also shown potential antifungal activity against pathogens like Candida albicans.
Cytotoxicity
Research into the cytotoxic effects of this compound indicates that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
- Cytotoxicity Assessment : In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .
- Environmental Impact Study : An environmental assessment highlighted the persistence of this compound in aquatic systems and its potential bioaccumulation in marine organisms .
特性
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDBRLFSXANELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














